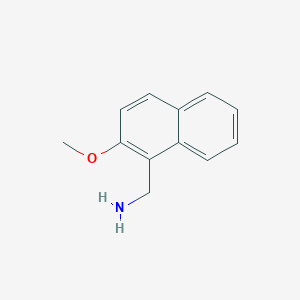

(2-Methoxynaphthalen-1-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxynaphthalen-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAOSNBEURFYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424348 | |

| Record name | 1-(2-Methoxynaphthalen-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136402-93-2 | |

| Record name | 1-(2-Methoxynaphthalen-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxynaphthalen-1-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthesis of (2-Methoxynaphthalen-1-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxynaphthalen-1-yl)methanamine is a primary amine derivative of the naphthalene ring system, a scaffold of significant interest in medicinal chemistry. This document serves as a comprehensive technical guide on its chemical properties, synthesis, and characterization. The synthetic strategy focuses on a logical two-step sequence: the formylation of 2-methoxynaphthalene to yield the key intermediate, 2-methoxy-1-naphthaldehyde, followed by its conversion to the target primary amine via reductive amination. Detailed protocols for each synthetic stage are provided, emphasizing the causality behind procedural choices to ensure reproducibility and safety. This guide consolidates essential data for researchers exploring this molecule as a building block for novel therapeutic agents.

Introduction

Naphthalene derivatives form the core of numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer and central nervous system effects.[1][2][3] The specific structural motif of (2-Methoxynaphthalen-1-yl)methanamine, featuring a methoxy group and an aminomethyl substituent on the naphthalene core, presents a versatile platform for further chemical modification. The methoxy group modulates the electronic properties of the aromatic system, while the primary amine serves as a crucial handle for introducing diverse functional groups, making it a valuable intermediate in drug discovery and development.[4] This guide provides a detailed exploration of its fundamental properties and a validated pathway for its synthesis and characterization.

Chemical and Physical Properties

(2-Methoxynaphthalen-1-yl)methanamine is a substituted naphthalenemethanamine with the following core properties.

Table 1: Core Chemical Properties

| Property | Value | Source |

| CAS Number | 136402-93-2 | BLD Pharm[5] |

| Molecular Formula | C₁₂H₁₃NO | BLD Pharm[5] |

| Molecular Weight | 187.24 g/mol | BLD Pharm[5] |

| Predicted [M+H]⁺ | 188.10700 m/z | PubChemLite[6] |

| Storage Conditions | Keep in dark place, sealed in dry, store in freezer, under -20°C | BLD Pharm[5] |

Safety and Handling

This compound is classified as hazardous. Researchers must consult the full Safety Data Sheet (SDS) before handling. Key hazard statements include:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[5]

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Strategic Synthesis Pathway

The synthesis of (2-Methoxynaphthalen-1-yl)methanamine is most logically achieved through a two-stage process commencing from the commercially available 2-methoxynaphthalene. This strategy is predicated on established and high-yielding organic transformations.

-

Stage 1: Formylation - Introduction of a formyl (-CHO) group at the C1 position of 2-methoxynaphthalene via the Vilsmeier-Haack reaction to produce the key aldehyde intermediate, 2-methoxy-1-naphthaldehyde.

-

Stage 2: Reductive Amination - Conversion of the aldehyde to the target primary amine using a suitable nitrogen source (ammonia) and a reducing agent.

Experimental Protocols

The following sections provide detailed, field-proven methodologies for the synthesis of the target compound and its crucial precursor.

Stage 1: Synthesis of 2-Methoxy-1-naphthaldehyde (Precursor)

Causality: The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic compounds like 2-methoxynaphthalene.[7] The methoxy group is an activating, ortho-para director. The C1 (ortho) position is sterically accessible and electronically favored, leading to high regioselectivity for the desired product. The reaction involves an electrophilic aromatic substitution with the Vilsmeier reagent, a chloroiminium ion generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8] This method is known for its high efficiency, achieving yields often exceeding 90%.[4]

Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) in an ice-salt bath to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir the mixture for 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-methoxynaphthalene (1 equivalent) in a minimal amount of DMF or a suitable inert solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. This hydrolyzes the intermediate iminium salt to the aldehyde.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 2-methoxy-1-naphthaldehyde as a crystalline solid.[9]

Table 2: Physical Properties of 2-Methoxy-1-naphthaldehyde

| Property | Value | Source |

|---|---|---|

| CAS Number | 5392-12-1 | TCI Europe N.V.[9] |

| Molecular Formula | C₁₂H₁₀O₂ | TCI Europe N.V.[9] |

| Molecular Weight | 186.21 g/mol | TCI Europe N.V.[9] |

| Appearance | White to amber powder/crystal | TCI Europe N.V.[9] |

| Melting Point | 82.0 to 85.0 °C | TCI Europe N.V.[9] |

| Boiling Point | 205 °C / 18 mmHg | TCI Europe N.V.[9] |

Stage 2: Synthesis of (2-Methoxynaphthalen-1-yl)methanamine

Causality: Reductive amination is a highly effective method for converting aldehydes and ketones into amines.[10] To synthesize a primary amine, the carbonyl compound is reacted with ammonia to form an intermediate imine, which is then reduced in situ.[11] Various reducing agents can be employed, such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[4] Using a source of ammonia, such as aqueous ammonia or ammonium acetate, in a one-pot reaction provides a direct and efficient route to the desired primary amine.[12]

Protocol: Direct Reductive Amination

-

Reaction Setup: To a solution of 2-methoxy-1-naphthaldehyde (1 equivalent) in a suitable protic solvent like methanol or ethanol (0.2 M concentration), add a source of ammonia. An aqueous solution of ammonia (NH₃·H₂O, 28 wt%, ~10 equivalents) is a practical choice.[12]

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or by the disappearance of the aldehyde spot.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 equivalents), portion-wise to control the exothermic reaction and hydrogen evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

-

Work-up: Quench the reaction by the careful, slow addition of water. Remove the bulk of the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x). The amine product will be in the organic phase.

-

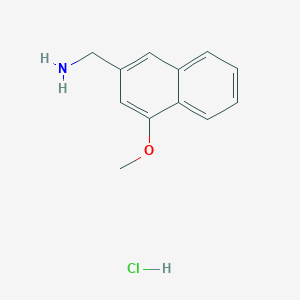

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude (2-Methoxynaphthalen-1-yl)methanamine. Further purification can be achieved by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.

Characterization

Due to the limited availability of published experimental spectra for (2-Methoxynaphthalen-1-yl)methanamine, this section provides predicted data and references to analogous structures to guide researchers in characterizing the final product.

Mass Spectrometry

The protonated molecule [M+H]⁺ is the expected primary ion in ESI-MS.

-

Predicted [M+H]⁺: 188.10700 m/z[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted chemical shifts based on the analysis of similar structures, such as 1-naphthalenemethanamine and 2-methoxynaphthalene.[13][14]

-

¹H NMR:

-

Naphthalene Protons (Ar-H): A series of multiplets expected between δ 7.0 and 8.2 ppm.

-

Methylene Protons (-CH₂-NH₂): A singlet or AB quartet expected around δ 4.0-4.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet expected around δ 3.9-4.1 ppm.

-

Amine Protons (-NH₂): A broad singlet, typically around δ 1.5-2.5 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Naphthalene Carbons (Ar-C): Multiple signals expected in the aromatic region, δ 105-160 ppm.

-

Methylene Carbon (-CH₂-NH₂): A signal expected around δ 40-45 ppm.

-

Methoxy Carbon (-OCH₃): A signal expected around δ 55-56 ppm.[13]

-

Infrared (IR) Spectroscopy

-

N-H Stretching: Two characteristic medium-intensity peaks for the primary amine are expected in the range of 3300-3500 cm⁻¹.

-

C-H Stretching (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks for the methylene and methyl groups are expected in the 2850-2960 cm⁻¹ region.

-

C=C Stretching (Aromatic): Strong absorptions in the 1500-1600 cm⁻¹ region.

-

C-O Stretching (Aryl Ether): A strong, characteristic band is expected around 1250 cm⁻¹.

Potential Applications in Drug Development

While specific pharmacological data for (2-Methoxynaphthalen-1-yl)methanamine is not widely published, the naphthalene scaffold is a well-established pharmacophore. Derivatives have shown promise as:

-

Melatonin Receptor Agonists: Structurally related naphthalenic compounds have demonstrated high affinity for melatonin receptors, suggesting potential applications in treating sleep disorders, anxiety, and depression.[2]

-

Anticancer Agents: Various naphthalene derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, such as breast cancer (MCF-7) and hepatocellular carcinoma (Huh-7).[1][3][15]

-

Central Nervous System (CNS) Agents: The lipophilic nature of the naphthalene ring allows for good blood-brain barrier penetration, making it a suitable scaffold for drugs targeting the CNS.[2]

The title compound serves as an ideal starting point for creating libraries of novel derivatives to explore these and other therapeutic areas. The primary amine allows for facile derivatization via amide bond formation, reductive amination with other carbonyls, or formation of Schiff bases, enabling extensive structure-activity relationship (SAR) studies.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis and understanding of (2-Methoxynaphthalen-1-yl)methanamine. By detailing robust protocols for the Vilsmeier-Haack formylation of 2-methoxynaphthalene and the subsequent reductive amination of the resulting aldehyde, this document equips researchers with the necessary information to produce this valuable chemical intermediate. The provided characterization data, though predictive, offers a solid baseline for product verification. Given the established pharmacological relevance of the naphthalene core, (2-Methoxynaphthalen-1-yl)methanamine represents a promising and versatile building block for the next generation of therapeutic agents.

References

- Abdel-Wahab, B. F., et al. (2016). Utility of 2-Methoxy-1-naphthaldehyde in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry.

-

PubChemLite. (n.d.). (2-methoxynaphthalen-1-yl)methanamine (C12H13NO). Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. Retrieved January 23, 2026, from [Link]

- Deligöz, H. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica.

-

Organic Syntheses. (n.d.). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved January 23, 2026, from [Link]

- Abdel-Rahman, A. A.-H., et al. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Medicinal Chemistry.

-

ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and ammonia. Retrieved January 23, 2026, from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.

- Almshayakh, M. S., et al. (2022).

-

RSC Publishing. (n.d.). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of schiff bases derived from 2-hydroxy-1-naphth-aldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. Retrieved January 23, 2026, from [Link]

- ACS Omega. (2019).

-

Thieme. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Retrieved January 23, 2026, from [Link]

-

Walsh Medical Media. (n.d.). Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9,-d] Imidazole. Retrieved January 23, 2026, from [Link]

-

Indian Journal of Chemistry. (n.d.). Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[4][9][13]oxadiazol-2-ylmethyl]-1H-benzimidazole.

-

ResearchGate. (n.d.). (PDF) The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: Hirshfeld surface analysis, DFT calculations and anticorrosion studies. Retrieved January 23, 2026, from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 23, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 3. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6579994B2 - Process for preparation of 2-Methyl-1,4-naphthoquinone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]

- 8. The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: Hirshfeld surface analysis, DFT calculations and anticorrosion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1-Naphthalenemethanamine | C11H11N | CID 8355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 14. 1-NAPHTHALENEMETHYLAMINE(118-31-0) 1H NMR [m.chemicalbook.com]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Molecular Structure of (2-Methoxynaphthalen-1-yl)methanamine

This guide provides a comprehensive technical overview of (2-Methoxynaphthalen-1-yl)methanamine, a naphthalene derivative of interest to researchers and professionals in drug development and organic synthesis. The document details its molecular structure, synthesis, and characterization, grounded in established chemical principles and supported by authoritative references.

Introduction: The Naphthalene Scaffold in Medicinal Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational scaffold in a multitude of biologically active compounds. Its rigid and planar structure provides a unique framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of substituents, such as methoxy and aminomethyl groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the naphthalene core. Derivatives of methoxynaphthalene have shown potential as anti-inflammatory and anticancer agents[1][2]. (2-Methoxynaphthalen-1-yl)methanamine, with its characteristic methoxy and aminomethyl functionalities, represents a valuable building block for the exploration of novel therapeutic agents.

Molecular Structure and Properties

The molecular structure of (2-Methoxynaphthalen-1-yl)methanamine is characterized by a naphthalene ring system substituted with a methoxy group at the C2 position and a methanamine group at the C1 position.

Key Structural Features:

-

Naphthalene Core: A fused bicyclic aromatic system that imparts rigidity and planarity.

-

Methoxy Group (-OCH₃): An electron-donating group that influences the electronic properties of the naphthalene ring.

-

Methanamine Group (-CH₂NH₂): A primary amine functionality that can act as a hydrogen bond donor and acceptor, and a key site for further chemical modification.

| Property | Value |

| CAS Number | 136402-93-2[3] |

| Molecular Formula | C₁₂H₁₃NO[3] |

| Molecular Weight | 187.24 g/mol [3] |

| SMILES | COC1=CC=C2C=CC=CC2=C1CN[3] |

Synthetic Pathway and Experimental Protocols

The synthesis of (2-Methoxynaphthalen-1-yl)methanamine can be efficiently achieved through a three-step sequence starting from the readily available 2-naphthol. This pathway involves a Williamson ether synthesis, followed by a Vilsmeier-Haack formylation, and concluding with a reductive amination.

Figure 1: Overall synthetic workflow for (2-Methoxynaphthalen-1-yl)methanamine.

Step 1: Synthesis of 2-Methoxynaphthalene

The initial step involves the methylation of 2-naphthol to form 2-methoxynaphthalene. The Williamson ether synthesis is a classic and highly effective method for this transformation, proceeding via an Sₙ2 mechanism[4].

Reaction:

2-Naphthol + CH₃I (in the presence of a base) → 2-Methoxynaphthalene

Experimental Protocol (adapted from BenchChem): [5]

-

Preparation of Potassium Naphthoxide: In a suitable flask, dissolve potassium hydroxide (2.2 g) in methanol (40 mL) with stirring until a clear solution is obtained.

-

Add 2-naphthol (5.0 g) to the solution and continue stirring until it is completely dissolved.

-

Allow the solution to cool to room temperature.

-

Methylation: Add methyl iodide (10.0 g) to the flask, stopper it, and stir the mixture at room temperature for 72 hours. A precipitate of 2-methoxynaphthalene will form over time.

-

Work-up and Purification: Pour the reaction mixture into a 5% aqueous solution of sodium hydroxide (250 mL) and stir for one hour to remove any unreacted 2-naphthol[5].

-

Filter the crude product, wash thoroughly with distilled water, and dry.

-

Recrystallize the crude product from hot ethanol to yield pure 2-methoxynaphthalene[5].

Step 2: Synthesis of 2-Methoxy-1-naphthaldehyde

The second step is the formylation of 2-methoxynaphthalene to produce 2-methoxy-1-naphthaldehyde. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds[1]. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1].

Reaction:

2-Methoxynaphthalene + Vilsmeier Reagent → 2-Methoxy-1-naphthaldehyde

Experimental Protocol (General Procedure): [6]

-

Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature at 0°C.

-

Formylation: Dissolve 2-methoxynaphthalene in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it to the prepared Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to stir at room temperature for the appropriate time (monitoring by TLC is recommended).

-

Hydrolysis and Work-up: Carefully pour the reaction mixture onto crushed ice and add a solution of sodium acetate or sodium hydroxide to hydrolyze the intermediate and neutralize the acid.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 2-methoxy-1-naphthaldehyde.

Step 3: Synthesis of (2-Methoxynaphthalen-1-yl)methanamine

The final step is the conversion of the aldehyde to the primary amine via reductive amination. This transformation involves the formation of an imine intermediate with ammonia, followed by its reduction.

Reaction:

2-Methoxy-1-naphthaldehyde + NH₃ → [Imine Intermediate] --(Reduction)--> (2-Methoxynaphthalen-1-yl)methanamine

Experimental Protocol (Inferred from general procedures): [4][5]

-

Imine Formation and Reduction: Dissolve 2-methoxy-1-naphthaldehyde in methanol.

-

Add a solution of ammonia in methanol.

-

To this mixture, add a reducing agent such as sodium borohydride (NaBH₄) in portions at 0°C.

-

Allow the reaction to stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

For purification, the crude amine can be extracted into 1 M HCl. The aqueous layer is then washed with an organic solvent, basified with 1 M NaOH, and the free amine is extracted with dichloromethane[7].

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-Methoxynaphthalen-1-yl)methanamine.

Characterization of Molecular Structure

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the methoxy protons, a singlet for the benzylic methylene protons, and a broad singlet for the amine protons.

-

¹³C NMR: The spectrum would display signals for the twelve unique carbon atoms, including those of the naphthalene ring, the methoxy carbon, and the methylene carbon.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (187.24 g/mol ).

Potential Applications in Drug Discovery and Development

While specific biological activities of (2-Methoxynaphthalen-1-yl)methanamine are not extensively documented, the methoxynaphthalene scaffold is present in several compounds with known therapeutic potential. For instance, Naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), features a 6-methoxy-naphthalene moiety. Furthermore, various naphthalene derivatives have been investigated for their antimicrobial and anticancer activities[2][8]. The presence of the primary amine in (2-Methoxynaphthalen-1-yl)methanamine provides a reactive handle for the synthesis of a diverse library of derivatives for biological screening.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a specific safety data sheet (SDS) for (2-Methoxynaphthalen-1-yl)methanamine is not available, a risk assessment should be conducted based on the known hazards of its precursors and related compounds.

-

2-Methoxynaphthalene: May cause eye and skin irritation. May cause respiratory and digestive tract irritation.

-

2-Methoxy-1-naphthaldehyde: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

General Amine Hazards: Amines can be corrosive and irritants.

Recommended Handling Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

Conclusion

(2-Methoxynaphthalen-1-yl)methanamine is a valuable synthetic intermediate with potential applications in medicinal chemistry. This guide has outlined a reliable and well-documented synthetic pathway for its preparation and provided a framework for its characterization. The structural features of this molecule, particularly the combination of the methoxynaphthalene core and the primary amine functionality, make it an attractive starting point for the development of novel compounds with potential therapeutic value. Further research into the biological activities of this compound and its derivatives is warranted.

References

-

Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Coll. Vol. 4, p.595 (1963); Vol. 35, p.74 (1955). Retrieved from [Link]

-

YouTube. (2022, September 6). 2-Methoxynaphthalene from 2-Naphthol. Corrosion Chemistry. Retrieved from [Link]

- Cavrini, V., Roveri, P., Gatti, R., Ferruzzi, C., Panico, A. M., & Pappalardo, M. S. (1982). [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents]. Il Farmaco; edizione scientifica, 37(3), 171–178.

- Khalifa, M. M. A., & El-Gamal, M. I. (2012). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. Der Pharma Chemica, 4(4), 1552-1566.

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Int. J. Pharm. Sci. Rev. Res., 85(2), 1-10.

- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.

-

ResearchGate. (2023). The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: Hirshfeld surface analysis, DFT calculations and anticorrosion studies. Retrieved from [Link]

-

Loba Chemie. (2023, August 2). 2-METHOXYNAPHTHALENE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

- Scientific Research Publishing. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry.

- Nagasawa, E., et al. (2010). (2-Hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2820.

- International Journal of Research in Pharmaceutical Sciences. (2020). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. 11(4), 6338-6342.

-

Organic Syntheses. (n.d.). 2-ETHOXY-1-NAPHTHALDEHYDE. Coll. Vol. 3, p.413 (1955); Vol. 28, p.59 (1948). Retrieved from [Link]

- Google Patents. (n.d.). EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.

- Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of 1-Methoxynaphthalene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP4194446A1 - Preparation method for oxetane-2-methylamine.

-

PubChem. (n.d.). (2-methoxynaphthalen-1-yl)methanamine. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. rsc.org [rsc.org]

- 6. (2-Hydroxy-7-methoxynaphthalen-1-yl)(4-methylphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to (2-Methoxynaphthalen-1-yl)methanamine (CAS Number: 136402-93-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxynaphthalen-1-yl)methanamine is a primary amine featuring a methoxy-substituted naphthalene core. While specific literature on this compound (CAS 136402-93-2) is limited, its structural motifs are of significant interest in medicinal chemistry and materials science. The naphthalene scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the methoxy and aminomethyl substituents offer key points for molecular interactions and further chemical modifications. This guide provides a comprehensive overview of a proposed synthetic route, detailed analytical characterization, and a discussion of the potential biological significance of this compound, drawing upon established chemical principles and data from structurally related molecules. The information herein is intended to serve as a foundational resource for researchers investigating this and similar naphthalenic structures.

Chemical Identity and Physicochemical Properties

(2-Methoxynaphthalen-1-yl)methanamine is characterized by a naphthalene ring system substituted with a methoxy group at the 2-position and a methanamine group at the 1-position.

| Property | Value | Source |

| CAS Number | 136402-93-2 | - |

| Molecular Formula | C₁₂H₁₃NO | - |

| Molecular Weight | 187.24 g/mol | - |

| IUPAC Name | (2-methoxynaphthalen-1-yl)methanamine | - |

| Appearance | Expected to be an oil or low-melting solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | Inferred |

Proposed Synthesis: Reductive Amination of 2-Methoxy-1-naphthaldehyde

A robust and high-yielding synthetic route to (2-Methoxynaphthalen-1-yl)methanamine is the reductive amination of the commercially available precursor, 2-methoxy-1-naphthaldehyde.[1][2] This two-step, one-pot reaction involves the formation of an intermediate imine from the aldehyde and an ammonia source, followed by its reduction to the corresponding primary amine.[3][4] Sodium borohydride is a mild and effective reducing agent for this transformation.[5][6]

Experimental Protocol: Synthesis of (2-Methoxynaphthalen-1-yl)methanamine

Materials:

-

2-Methoxy-1-naphthaldehyde (CAS: 5392-12-1)

-

Ammonium acetate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (NaOH), 1 M solution

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-1-naphthaldehyde (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours.

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Add dichloromethane to the aqueous residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Alternatively, an acid-base extraction can be performed. Dissolve the crude product in dichloromethane and extract with 1 M HCl. The aqueous layer, containing the protonated amine, is then washed with dichloromethane, basified with 1 M NaOH, and the free amine is extracted with dichloromethane. The combined organic extracts are then dried and concentrated to yield the purified (2-Methoxynaphthalen-1-yl)methanamine.

-

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthesis of (2-Methoxynaphthalen-1-yl)methanamine.

Analytical and Spectroscopic Characterization

The successful synthesis of (2-Methoxynaphthalen-1-yl)methanamine can be confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine is characterized by several key absorption bands.[7][8]

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| N-H Stretch (primary amine) | 3400-3250 | Two bands are expected due to asymmetric and symmetric stretching.[9] |

| C-H Stretch (aromatic) | 3100-3000 | Characteristic of the naphthalene ring. |

| C-H Stretch (aliphatic) | 3000-2850 | From the methoxy and aminomethyl groups. |

| N-H Bend (primary amine) | 1650-1580 | A sharp band.[7] |

| C=C Stretch (aromatic) | 1600-1450 | Multiple bands from the naphthalene ring. |

| C-O Stretch (aryl ether) | 1275-1200 | Strong absorption from the methoxy group. |

| C-N Stretch (aliphatic amine) | 1250-1020 | Medium to weak absorption.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the structure. The expected chemical shifts are based on typical values for similar compounds.[10][11]

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Naphthalene-H (aromatic) | 7.0 - 8.2 | Multiplets | 6H |

| -CH₂-NH₂ | ~ 3.9 - 4.2 | Singlet | 2H |

| -OCH₃ | ~ 3.9 | Singlet | 3H |

| -NH₂ | 1.0 - 4.0 | Broad Singlet | 2H |

¹³C NMR: The carbon NMR spectrum will show the number of distinct carbon environments.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Naphthalene-C (aromatic) | 110 - 158 |

| -CH₂-NH₂ | ~ 40 - 50 |

| -OCH₃ | ~ 55 - 60 |

Potential Applications and Biological Significance

While the specific biological activity of (2-Methoxynaphthalen-1-yl)methanamine has not been extensively reported, the naphthalene core is a key structural feature in many biologically active compounds.[12] Naphthalene derivatives have been investigated for a wide range of therapeutic applications, including:

-

Anti-inflammatory Activity: Certain 2-methoxynaphthalene derivatives have been synthesized and evaluated for their anti-inflammatory effects.[13]

-

Antimicrobial and Antifungal Activity: The naphthalene scaffold is present in several antimicrobial and antifungal agents.[14]

-

Anticancer Properties: Numerous studies have explored the cytotoxic effects of naphthalenic compounds against various cancer cell lines.[15]

The presence of the primary amine and methoxy groups on the naphthalene ring of (2-Methoxynaphthalen-1-yl)methanamine provides opportunities for hydrogen bonding and other interactions with biological targets. Furthermore, the primary amine serves as a valuable synthetic handle for the preparation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Logical Relationship of Structural Features to Potential Bioactivity:

Sources

- 1. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. B20483.14 [thermofisher.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scispace.com [scispace.com]

- 6. tandfonline.com [tandfonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. wikieducator.org [wikieducator.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. compoundchem.com [compoundchem.com]

- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. [Synthesis of 2-methoxynaphthalene derivatives as potential anti-inflammatory agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-aminomethyl-2-methoxynaphthalene

Abstract

1-Aminomethyl-2-methoxynaphthalene is a valuable substituted naphthalene building block in medicinal chemistry and organic synthesis. Its structural motif is found in various pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this key amine, offering a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. We will dissect multiple strategic approaches, including the reductive amination of 2-methoxy-1-naphthaldehyde and the Gabriel synthesis starting from 2-methoxynaphthalene, to provide researchers with a robust framework for its preparation.

Introduction: Strategic Overview

The synthesis of primary amines, particularly those featuring the naphthalene scaffold, requires careful strategic planning to avoid common pitfalls such as over-alkylation and to ensure high purity of the final product. 1-aminomethyl-2-methoxynaphthalene presents a synthetic challenge that can be addressed through several distinct and effective pathways. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.

This guide will focus on two principal and reliable strategies:

-

Route A: Reductive Amination. This pathway involves the synthesis of an aldehyde intermediate, 2-methoxy-1-naphthaldehyde, followed by its conversion to the target amine via imine formation and subsequent reduction.

-

Route B: Nucleophilic Substitution via the Gabriel Synthesis. This classic yet highly effective method utilizes a chloromethylated intermediate, 1-(chloromethyl)-2-methoxynaphthalene, and phthalimide to construct the primary amine with high fidelity, preventing the formation of secondary or tertiary amine byproducts.

We will begin by detailing the preparation of the common precursor to both routes: 2-methoxynaphthalene.

Synthesis of the Core Precursor: 2-Methoxynaphthalene

The journey to our target molecule begins with the synthesis of 2-methoxynaphthalene, also known as nerolin or yara yara.[1] This compound is a versatile aromatic ether widely used in the fragrance and pharmaceutical industries.[2][3] The most common and efficient method for its preparation from the readily available 2-naphthol is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1]

Core Mechanism: Williamson Ether Synthesis

The synthesis involves two fundamental steps:[1]

-

Deprotonation: 2-Naphthol, a weak acid, is treated with a base (e.g., NaOH, KOH) to generate the highly nucleophilic 2-naphthoxide anion.

-

Nucleophilic Attack: The naphthoxide anion attacks a methylating agent, such as dimethyl sulfate or methyl iodide, displacing the leaving group to form the ether linkage.

Caption: Williamson Ether Synthesis of 2-Methoxynaphthalene.

Experimental Protocols for 2-Methoxynaphthalene

Below are two validated protocols for the methylation of 2-naphthol. The choice between dimethyl sulfate and methyl iodide often comes down to a trade-off between reaction speed and reagent toxicity; dimethyl sulfate is highly toxic and requires careful handling.

Method 1: Methylation using Dimethyl Sulfate [4]

This method is rapid and typically results in high yields.

-

Step 1: Dissolve 2-naphthol (0.5 g) and sodium hydroxide (0.2 g) in distilled water (5 ml) in a beaker with gentle heating until a clear solution is obtained.[4]

-

Step 2: Cool the solution to 10-15°C in an ice bath.

-

Step 3: Slowly add dimethyl sulfate (0.35 ml) dropwise to the cooled, stirred solution.

-

Step 4: After the addition is complete, warm the mixture to 70-80°C for one hour.[4]

-

Step 5: Cool the reaction mixture. The product will precipitate out of the solution.

-

Step 6: Filter the solid product, wash it first with a 10% sodium hydroxide solution to remove any unreacted 2-naphthol, and then with water.[4]

-

Step 7: Dry the product to obtain crude 2-methoxynaphthalene, which can be further purified by recrystallization from ethanol.

Method 2: Methylation using Methyl Iodide [5]

This protocol uses a less toxic methylating agent but requires a longer reaction time.

-

Step 1: In a flask, dissolve potassium hydroxide (2.2 g) in methanol (40 ml) with stirring.

-

Step 2: Add 2-naphthol (5 g) to the solution and stir until it is completely dissolved.[5]

-

Step 3: Cool the solution to room temperature.

-

Step 4: Add methyl iodide (10 g) to the flask, stopper it securely, and stir at room temperature for 72 hours. A precipitate of the product should become visible during this time.[5]

-

Step 5: Pour the reaction mixture into a 5% sodium hydroxide solution (250 ml) and stir for one hour to quench excess methyl iodide and remove unreacted 2-naphthol.[5]

-

Step 6: Filter the crude product, wash thoroughly with distilled water, and dry. The yield is typically high (around 77% reported).[5]

-

Step 7: Recrystallize the crude product from boiling ethanol for purification.

| Parameter | Method 1 (Dimethyl Sulfate) | Method 2 (Methyl Iodide) |

| Methylating Agent | Dimethyl Sulfate (highly toxic) | Methyl Iodide |

| Base | Sodium Hydroxide | Potassium Hydroxide |

| Solvent | Water | Methanol |

| Reaction Time | ~1 hour | 72 hours |

| Temperature | 70-80°C | Room Temperature |

| Typical Yield | High | ~77%[5] |

Route A: Synthesis via Reductive Amination

This elegant two-step approach first introduces a formyl group onto the naphthalene ring, creating 2-methoxy-1-naphthaldehyde, which is then converted to the amine.

Caption: Workflow for the Reductive Amination Route.

Step 1: Synthesis of 2-Methoxy-1-naphthaldehyde

The introduction of a formyl group at the C1 position of 2-methoxynaphthalene is a critical step. The methoxy group at C2 is an activating, ortho-para directing group, making the C1 position electronically favorable for electrophilic substitution.[6] The Vilsmeier-Haack reaction is a standard and effective method for this transformation.

Mechanism Insight: Vilsmeier-Haack Reaction The reaction involves the use of a phosphoryl chloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate an electrophilic chloroiminium ion (the Vilsmeier reagent). This electrophile is then attacked by the electron-rich naphthalene ring, and subsequent hydrolysis yields the aldehyde.

Experimental Protocol: Synthesis of 2-Methoxy-1-naphthaldehyde

-

Step 1: Cool a flask containing anhydrous DMF (e.g., 2 equivalents) in an ice bath.

-

Step 2: Add phosphoryl chloride (POCl₃) (e.g., 1.2 equivalents) dropwise to the DMF with stirring, keeping the temperature below 5°C to form the Vilsmeier reagent.

-

Step 3: Prepare a solution of 2-methoxynaphthalene (1 equivalent) in a suitable solvent like 1,2-dichloroethane.

-

Step 4: Add the 2-methoxynaphthalene solution to the Vilsmeier reagent and allow the mixture to warm to room temperature, then heat to reflux (e.g., 80-90°C) for several hours until TLC indicates consumption of the starting material.

-

Step 5: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Step 6: Neutralize the mixture with a base, such as sodium acetate or sodium hydroxide solution, until the solution is alkaline. This hydrolyzes the intermediate and precipitates the aldehyde.

-

Step 7: Filter the solid product, wash with water, and dry. The crude 2-methoxy-1-naphthaldehyde[7] can be purified by recrystallization from a solvent like ethanol or by column chromatography.

Step 2: Reductive Amination

Reductive amination is a powerful method for forming amines from carbonyl compounds.[8] It proceeds by the initial formation of an imine (or iminium ion) upon reaction of the aldehyde with an amine source (in this case, ammonia), followed by in-situ reduction.

Causality in Reagent Selection The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred because they are mild enough not to reduce the starting aldehyde but are reactive enough to reduce the protonated imine (iminium ion) intermediate.[9] This selectivity prevents the side reaction of aldehyde reduction to the corresponding alcohol.

Experimental Protocol: Synthesis of 1-aminomethyl-2-methoxynaphthalene

-

Step 1: Dissolve 2-methoxy-1-naphthaldehyde (1 equivalent) in a suitable solvent, such as methanol or ethanol.

-

Step 2: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (e.g., 5-10 equivalents). The acidic nature of ammonium acetate can help catalyze imine formation.

-

Step 3: Add the reducing agent, sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5 equivalents), portion-wise to the stirred solution at room temperature.

-

Step 4: Monitor the reaction by TLC. The reaction may take several hours to a full day to complete.

-

Step 5: Once the reaction is complete, carefully quench any remaining reducing agent by adding dilute acid (e.g., 1M HCl) until gas evolution ceases.

-

Step 6: Make the solution basic by adding a concentrated base (e.g., 6M NaOH) to deprotonate the amine product.

-

Step 7: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Step 8: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by column chromatography or crystallization of its salt.

Route B: The Gabriel Synthesis

The Gabriel synthesis is a robust, multi-step pathway that reliably produces primary amines from primary alkyl halides, completely avoiding the over-alkylation issues that plague direct amination with ammonia.[10][11]

Caption: Workflow for the Gabriel Synthesis Route.

Step 1: Synthesis of 1-(Chloromethyl)-2-methoxynaphthalene

The first step is the chloromethylation of 2-methoxynaphthalene. This is an electrophilic aromatic substitution, often referred to as the Blanc reaction.[12]

Mechanism and Regioselectivity The reaction generates a highly electrophilic species from formaldehyde and HCl, often facilitated by a Lewis acid like zinc chloride or phosphoric acid.[12][13] The methoxy group directs the substitution primarily to the C1 position due to electronic activation and steric factors.

Experimental Protocol: Chloromethylation [12]

-

Step 1: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, combine 2-methoxynaphthalene (0.1 mol), paraformaldehyde (0.2 mol), and concentrated hydrochloric acid (30 mL).[12]

-

Step 2: Slowly and carefully add a catalyst, such as ortho-phosphoric acid (14 mL), to the stirred mixture.[12]

-

Step 3: Heat the mixture, for example, to 60-70°C, for several hours. Monitor the reaction's progress via TLC.

-

Step 4: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water. An oily product should separate.[12]

-

Step 5: Decant the aqueous layer. Dissolve the oil in a suitable solvent like dichloromethane, wash with water and then with a saturated sodium bicarbonate solution to remove residual acid.

-

Step 6: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-(chloromethyl)-2-methoxynaphthalene.[12] This intermediate is often used in the next step without further purification, though it can be purified by distillation under reduced pressure or recrystallization.

Step 2: Gabriel Synthesis of the Primary Amine

This step transforms the chloromethyl intermediate into the desired primary amine.

Mechanism Insight: Why Phthalimide? Phthalimide is used as a protected form of ammonia. The nitrogen in phthalimide is flanked by two carbonyl groups, making the N-H proton acidic (pKa ≈ 8.3) and easily removed by a base like potassium carbonate or potassium hydroxide.[10] The resulting phthalimide anion is an excellent nucleophile. Crucially, after it reacts with the alkyl halide, the lone pair on the nitrogen is delocalized by the adjacent carbonyls, rendering it non-nucleophilic and preventing any further alkylation.[10] The final amine is then liberated in a separate step.

Experimental Protocol: Gabriel Synthesis [11][14]

-

Step 1 (Alkylation): Dissolve 1-(chloromethyl)-2-methoxynaphthalene (1 equivalent) and potassium phthalimide (1.1 equivalents) in an anhydrous polar aprotic solvent such as DMF.

-

Step 2: Heat the mixture (e.g., 80-100°C) and stir for several hours until TLC analysis shows the disappearance of the starting chloride.

-

Step 3: Cool the reaction mixture and pour it into water to precipitate the N-alkylphthalimide intermediate. Filter the solid and wash it with water.

-

Step 4 (Hydrazinolysis): Suspend the dried N-alkylphthalimide intermediate in a solvent like ethanol or methanol.

-

Step 5: Add hydrazine hydrate (N₂H₄·H₂O) (e.g., 1.5-2 equivalents) to the suspension and heat the mixture to reflux.

-

Step 6: A precipitate of phthalhydrazide will form. The reaction can take a few hours.

-

Step 7: After cooling, the phthalhydrazide byproduct can be removed by filtration. The filtrate contains the desired primary amine.

-

Step 8: The filtrate can be acidified with HCl to precipitate any remaining phthalhydrazide, filtered again, and then made basic. The product can then be extracted with an organic solvent, dried, and concentrated to yield 1-aminomethyl-2-methoxynaphthalene.

Purification and Characterization

Purification of the final amine can be achieved by several methods:

-

Column Chromatography: Using silica gel with a solvent system like dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent the amine from streaking on the acidic silica.

-

Crystallization: The free base can be recrystallized from a suitable solvent. Alternatively, it can be converted to a salt (e.g., hydrochloride) by treatment with HCl, which often forms highly crystalline solids that are easily purified by recrystallization from alcohol/ether mixtures.

Expected Analytical Data

| Property | Expected Value/Characteristics |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Appearance | Likely a solid or oil at room temperature |

| ¹H NMR (CDCl₃, δ) | Aromatic Protons (7.2-8.2 ppm, 6H), Methoxy Protons (-OCH₃, ~3.9 ppm, 3H, singlet), Methylene Protons (-CH₂-, ~4.0 ppm, 2H, singlet), Amine Protons (-NH₂, broad singlet, variable ppm) |

| ¹³C NMR (CDCl₃, δ) | Aromatic Carbons (110-155 ppm), Methoxy Carbon (~56 ppm), Methylene Carbon (~40 ppm) |

Note: Exact NMR shifts can vary based on solvent and concentration.

Conclusion and Route Comparison

This guide has detailed two robust and field-proven synthetic strategies for preparing 1-aminomethyl-2-methoxynaphthalene.

-

The Reductive Amination route is highly efficient and convergent. However, it requires the synthesis of the naphthaldehyde intermediate, and the handling of reagents like sodium cyanoborohydride requires care.

-

The Gabriel Synthesis route is often considered the gold standard for producing clean primary amines from alkyl halides. It reliably avoids over-alkylation but is a longer synthetic sequence involving the isolation of two intermediates.

The optimal choice will depend on the specific constraints and objectives of the research or development program. Both pathways, when executed with precision, provide reliable access to this important synthetic building block.

References

- CN102757322A - Preparation method of 1-methoxynaphthalene - Google P

-

2-acetyl-6-methoxynaphthalene - Organic Syntheses Procedure. (URL: [Link])

- CN113999086B - Preparation method of 1-chloromethyl naphthalene - Google P

-

2-Methoxynaphthalene from 2-Naphthol - YouTube. (URL: [Link])

-

2-Methoxynaphthalene | C11H10O | CID 7119 - PubChem. (URL: [Link])

-

Naphthalene, 2-methoxy- - NIST WebBook. (URL: [Link])

-

2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem. (URL: [Link])

-

Hydrogenation of 2-methylnaphthalene Over Bi-Functional Ni Catalysts - ResearchGate. (URL: [Link])

-

The Gabriel Synthesis - Master Organic Chemistry. (URL: [Link])

-

Shape-Selective Alkylation of 2-Methoxynaphthalene with tert Butanol over Large-Pore Zeolites - ResearchGate. (URL: [Link])

-

Utility of 2-Methoxy-1-naphthaldehyde in Heterocyclic Synthesis - Taylor & Francis Online. (URL: [Link])

-

Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

-

N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide - PMC - NIH. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

Gabriel Synthesis - Chemistry LibreTexts. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - MDPI. (URL: [Link])

-

1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). - ResearchGate. (URL: [Link])

-

Gabriel synthesis - Wikipedia. (URL: [Link])

-

Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions - Chemical Science (RSC Publishing). (URL: [Link])

-

The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight - ResearchGate. (URL: [Link])

-

Acylation of 2-methoxynaphthalene on H-β. - ResearchGate. (URL: [Link])

- CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google P

-

Utility of 2-Methoxy-1-naphthaldehyde in Heterocyclic Synthesis - Taylor & Francis. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Methoxynaphthalene | C11H10O | CID 7119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to the Physical Properties of C-(2-Methoxy-naphthalen-1-yl)-methylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-(2-Methoxy-naphthalen-1-yl)-methylamine is a primary aromatic amine featuring a methoxy-substituted naphthalene core. As a derivative of the versatile naphthalene scaffold, this compound holds potential as a valuable building block in medicinal chemistry and materials science.[1][2] A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and application in drug discovery and development. This guide provides a comprehensive analysis of the key physical characteristics of C-(2-Methoxy-naphthalen-1-yl)-methylamine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogues, namely 2-methoxynaphthalene and 2-methoxy-1-naphthaldehyde, to provide well-grounded predictions. Furthermore, detailed, field-proven experimental protocols are presented to empower researchers to determine these properties empirically.

Introduction: The Significance of the Naphthalene Moiety

The naphthalene ring system is a cornerstone in the design of bioactive molecules, with numerous naphthalene-based compounds approved as therapeutics.[2] Its rigid, lipophilic nature allows it to effectively interact with biological targets. The introduction of a methoxy and a methylamine group, as in C-(2-Methoxy-naphthalen-1-yl)-methylamine, offers opportunities for forming specific hydrogen bonds and salt bridges, which are critical for molecular recognition and pharmacological activity. This unique combination of a bulky aromatic system and polar functional groups suggests its potential utility in constructing novel ligands for a range of biological targets.

Molecular Structure and Core Physicochemical Parameters

A foundational understanding of the molecule's basic characteristics is essential before delving into its more complex physical properties.

Table 1: Core Physicochemical Parameters of C-(2-Methoxy-naphthalen-1-yl)-methylamine and Related Compounds

| Property | C-(2-Methoxy-naphthalen-1-yl)-methylamine | 2-Methoxynaphthalene | 2-Methoxy-1-naphthaldehyde |

| Molecular Formula | C₁₂H₁₃NO | C₁₁H₁₀O[3] | C₁₂H₁₀O₂[4] |

| Molecular Weight | 187.24 g/mol | 158.20 g/mol [3] | 186.21 g/mol [4] |

| CAS Number | 136402-93-2 | 93-04-9[3] | 5392-12-1[4] |

| Predicted XLogP3 | ~2.5 (Estimated) | 3.5[3] | 2.6[4] |

| Hydrogen Bond Donors | 1 (Estimated) | 0[3] | 0[4] |

| Hydrogen Bond Acceptors | 2 (Estimated) | 1[3] | 2[4] |

The presence of the primary amine group in C-(2-Methoxy-naphthalen-1-yl)-methylamine introduces a hydrogen bond donor, a feature absent in its close analogues. This is expected to significantly influence its solubility and melting point.

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is critical for its purification, storage, and processing.

Melting Point

The melting point provides a crucial indication of a compound's purity. For C-(2-Methoxy-naphthalen-1-yl)-methylamine, we can predict its physical state and melting point by comparing it to related structures. 2-Methoxynaphthalene is a white to off-white crystalline solid with a melting point in the range of 72-75 °C.[3] The addition of a methylamine group, with its capacity for hydrogen bonding, is expected to increase the intermolecular forces, likely resulting in a higher melting point for C-(2-Methoxy-naphthalen-1-yl)-methylamine compared to 2-methoxynaphthalene.

Predicted Melting Point: > 75 °C

Boiling Point

A precise boiling point for C-(2-Methoxy-naphthalen-1-yl)-methylamine is not documented. However, based on the boiling point of 2-methoxynaphthalene (274 °C at 760 mmHg), it is anticipated that the target molecule will have a higher boiling point due to its increased molecular weight and hydrogen bonding capabilities.[3]

Predicted Boiling Point: > 274 °C (with potential decomposition at atmospheric pressure)

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines a standard and reliable method for determining the melting point of a solid organic compound.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

Ensure the sample is dry and finely powdered using a mortar and pestle.

-

Pack a capillary tube with 2-3 mm of the powdered sample by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). A sharp melting range (0.5-1 °C) is indicative of a pure compound.

-

Solubility Profile

The solubility of a potential drug candidate is a critical determinant of its bioavailability and formulation feasibility.

Aqueous Solubility

The primary amine group in C-(2-Methoxy-naphthalen-1-yl)-methylamine is expected to be basic and will be protonated at physiological pH. This protonation will increase its aqueous solubility compared to 2-methoxynaphthalene, which is insoluble in water.[3] However, the large, hydrophobic naphthalene core will still limit its overall water solubility.

Predicted Aqueous Solubility: Slightly soluble, with solubility increasing at acidic pH.

Organic Solvent Solubility

Similar to 2-methoxynaphthalene, which is soluble in ethanol, ether, and benzene, C-(2-Methoxy-naphthalen-1-yl)-methylamine is expected to be soluble in a range of common organic solvents, particularly polar organic solvents.[3]

Predicted Organic Solvent Solubility: Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in non-polar solvents like hexane.

Experimental Protocol: Qualitative Solubility Determination

A systematic approach to determining the solubility of a new compound.

-

Materials: Test tubes, vortex mixer, sample of C-(2-Methoxy-naphthalen-1-yl)-methylamine, various solvents (water, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, ethyl acetate, dichloromethane, hexane).

-

Procedure:

-

Add approximately 1-2 mg of the compound to a small test tube.

-

Add 0.5 mL of the solvent to be tested.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves, the compound is classified as soluble. If not, it is classified as insoluble or sparingly soluble.

-

Repeat for each solvent.

-

Acidity/Basicity: The pKa Value

The pKa of the primary amine is a crucial parameter that influences its ionization state at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets. For a primary aromatic amine, the pKa of the conjugate acid is typically in the range of 4-5.

Predicted pKa: 4.0 - 5.0

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the methoxy group protons, a singlet for the methylene protons adjacent to the amine, and a broad singlet for the amine protons. The aromatic region will likely display complex splitting patterns due to the substituted naphthalene system.

-

¹³C NMR: The spectrum will show distinct signals for each of the 12 carbon atoms in the molecule, including the methoxy carbon, the methylene carbon, and the aromatic carbons.

Experimental Protocol: NMR Spectroscopic Analysis

A standard procedure for obtaining high-quality NMR spectra.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

-

Transfer the solution to a clean, dry NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ether): A strong absorption around 1250 cm⁻¹.

-

N-H bend: An absorption around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z = 187.24.

Synthesis and Characterization Workflow

The synthesis of C-(2-Methoxy-naphthalen-1-yl)-methylamine would likely proceed via the reductive amination of 2-methoxy-1-naphthaldehyde. A typical workflow for its synthesis and characterization is outlined below.

Caption: A typical workflow for the synthesis and characterization of C-(2-Methoxy-naphthalen-1-yl)-methylamine.

Conclusion

While direct experimental data for C-(2-Methoxy-naphthalen-1-yl)-methylamine is currently scarce in the public domain, a robust profile of its physical properties can be reliably predicted through the careful analysis of closely related, well-characterized analogues. This guide provides these predictions and, crucially, equips researchers with the necessary experimental protocols to empirically determine these properties. A thorough characterization of this promising molecule will undoubtedly pave the way for its exploration in various fields, from the development of novel therapeutics to the creation of advanced materials.

References

-

PubChem. (n.d.). 1-(2-Naphthyl)methanamine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxynaphthalene. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxy-1-naphthaldehyde. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of [(2-methoxynaphth-1-yl)benzyl]dimethylamine (220). Retrieved January 23, 2026, from [Link]

-

Loba Chemie. (2023, August 2). 2-METHOXYNAPHTHALENE EXTRA PURE Safety Data Sheet. Retrieved January 23, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). (2-Ethoxynaphthalen-1-yl)methanamine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubMed. (2023, August 1). The synthesis and crystal structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol: Hirshfeld surface analysis, DFT calculations and anticorrosion studies. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubMed. (2019, January 1). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubMed Central (PMC). (2013, April 10). 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and studies of (E)-N-[(2-methoxynaphthalen-1-yl) methylidene]- 3-nitroaniline EN2MNYM3NA material for mechanized, electronic and bio utilities. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). US6579994B2 - Process for preparation of 2-Methyl-1,4-naphthoquinone.

-

Wiley Online Library. (n.d.). Supplementary Information. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2024, July). Double C–H Amination of Naphthylamine Derivatives by the Cross-Dehydrogenation Coupling Reaction. Retrieved January 23, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). (2-Hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). (E)-N-[(2-Ethoxynaphthalen-1-yl)methylidene]-2-ethylaniline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

National Library of Medicine. (n.d.). Journal of medicinal and pharmaceutical chemistry. Retrieved January 23, 2026, from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methoxynaphthalene | C11H10O | CID 7119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-Ethoxynaphthalen-1-yl)methanamine | C13H15NO | CID 7139489 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of (2-Methoxynaphthalen-1-yl)methanamine: A Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of (2-Methoxynaphthalen-1-yl)methanamine, a crucial parameter for its application in pharmaceutical development and organic synthesis. Recognizing the current scarcity of publicly available quantitative data for this specific molecule, this document furnishes a robust theoretical framework for predicting its solubility, grounded in physicochemical principles. More importantly, it delivers detailed, actionable protocols for researchers to empirically determine solubility, thereby creating a self-validating system for solvent selection and process optimization.

Physicochemical Profile and Predicted Solubility Behavior

(2-Methoxynaphthalen-1-yl)methanamine is a primary aromatic amine. Its structure, featuring a bulky, non-polar naphthalene core combined with a polar aminomethyl group and a moderately polar methoxy group, dictates a nuanced solubility profile.

-

Core Structure: Naphthalene, 2-methoxy-1-(aminomethyl)-

-

Molecular Formula: C₁₂H₁₃NO

-

Molecular Weight: 187.24 g/mol

The molecule's behavior is governed by the interplay of these functional groups:

-

Naphthalene Ring System: This large, aromatic, and hydrophobic moiety significantly contributes to the molecule's affinity for non-polar, aromatic solvents through π-π stacking and van der Waals interactions.

-

Primary Amine (-CH₂NH₂): The aminomethyl group is a key contributor to polarity. The nitrogen's lone pair of electrons and the N-H bonds can act as hydrogen bond acceptors and donors, respectively. This functional group enhances solubility in polar protic solvents (like alcohols) and polar aprotic solvents.

-